Wake After Sleep Onset (WASO) Reduction: LY2624803 Demonstrates Dose-Dependent Efficacy in a Transient Insomnia Model
In a Phase 1 polysomnography (PSG) study of healthy participants with induced transient insomnia (NCT01784614), LY2624803 demonstrated a clear dose-response relationship for reducing Wake After Sleep Onset (WASO), a key objective measure of sleep maintenance [1]. At the highest tested dose of 6.0 mg, WASO was reduced to a geometric LS mean of 18.42 minutes, representing a 69.9% decrease compared to the placebo geometric LS mean of 61.10 minutes [1]. This contrasts with the mechanism of GABAA positive allosteric modulators like zolpidem, which primarily reduce sleep onset latency but are not indicated for improving sleep maintenance.
| Evidence Dimension | Wake After Sleep Onset (WASO) reduction vs. placebo |
|---|---|
| Target Compound Data | Geometric LS mean of 18.42 minutes for 6.0 mg LY2624803 |
| Comparator Or Baseline | Placebo: Geometric LS mean of 61.10 minutes |
| Quantified Difference | 69.9% reduction from placebo (42.68 minute absolute difference) |
| Conditions | Single-dose, randomized, placebo-controlled crossover study in healthy Japanese participants with transient insomnia. PSG recorded over an 8-hour period. |
Why This Matters
For researchers studying sleep maintenance, the ability of LY2624803 to robustly reduce WASO at a 6.0 mg dose in a controlled human model provides a quantifiable benchmark against which other dual H1/5-HT2A antagonists or novel sleep therapeutics can be compared.
- [1] Eli Lilly and Company. (2016). A Study of LY2624803 in Japanese Participants With Transient Insomnia (NCT01784614). ClinicalTrials.gov Results Database. View Source
